molecular formula C6H11ClN4O2 B2708841 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride CAS No. 2490404-68-5

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride

Cat. No.: B2708841
CAS No.: 2490404-68-5
M. Wt: 206.63
InChI Key: GGBAHMZUNMMZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopropan-2-ylamine with a carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as metal catalysts or ionic liquids, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the disruption of metabolic processes essential for cell survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
  • 3-(2-Aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid hydrochloride

Uniqueness

Compared to similar compounds, 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride exhibits unique stability and reactivity due to the presence of the oxadiazole ring. This makes it particularly valuable in applications requiring robust chemical properties .

Properties

IUPAC Name

3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-6(2,8)5-9-4(3(7)11)12-10-5;/h8H2,1-2H3,(H2,7,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBAHMZUNMMZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=N1)C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.